3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

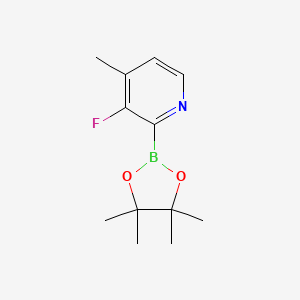

This compound is a pyridine-based boronic ester with a fluorine atom at the 3-position, a methyl group at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl systems for pharmaceuticals and materials science .

Propriétés

IUPAC Name |

3-fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-6-7-15-10(9(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQOOGMBFTUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694464 | |

| Record name | 3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-40-5 | |

| Record name | Pyridine, 3-fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One-Pot Synthesis via n-BuLi-Mediated Boronation

A widely cited method involves a one-pot lithium-halogen exchange reaction using 2-fluoro-3-bromo-4-methylpyridine as the starting material. Under nitrogen protection, the substrate reacts with n-butyllithium (n-BuLi) and butyl borate in tetrahydrofuran (THF) at -80°C . The reaction proceeds via intermediate formation of a lithium-bromide complex, which undergoes boronation to yield the pinacol boronic ester. Post-reaction hydrolysis with 10% sodium hydroxide and acidification with concentrated HCl isolates the product as a white solid. This method achieves a 65% yield after purification.

Key advantages include simplified workflow and avoidance of palladium catalysts. However, cryogenic conditions (-80°C) necessitate specialized equipment, and residual lithium byproducts complicate scaling.

Palladium-Catalyzed Miyaura Borylation

Suzuki-Miyaura Coupling with Bis(pinacolato)diboron

An alternative approach employs palladium-catalyzed borylation of 5-bromo-2-fluoro-4-methylaniline with bis(pinacolato)diboron in isopropyl acetate (IPAC). The reaction is catalyzed by Pd(dppf)Cl₂ (4 wt%) at 50°C under nitrogen. After 10 hours, the mixture is filtered through Celite, concentrated, and purified via silica gel chromatography. This method achieves 70% yield with high regioselectivity.

Mechanistic Insights

The Pd(0) catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the diboron reagent. Reductive elimination releases the boronic ester, with the electron-withdrawing fluorine atom directing ortho-borylation.

Direct Boronation via Triflate Intermediates

Trifluoromethanesulfonylation and Boronate Formation

A patent describes the synthesis of pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate intermediates, which undergo boronation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The triflate group acts as a superior leaving group compared to halogens, enabling boronation at 20–30°C in dichloromethane (DCM). After aqueous workup, the product is isolated in 86% yield .

Comparative Analysis of Methods

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-free derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Oxidized Products: Boronic acids or boronate esters.

Reduced Products: Fluorinated pyridine derivatives without the boronic ester group.

Applications De Recherche Scientifique

3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity, making it a valuable intermediate in various synthetic pathways .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent configurations:

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The 3-fluoro substituent in the target compound introduces electron-withdrawing character, which polarizes the boronate group and enhances its electrophilicity in Suzuki-Miyaura couplings. This contrasts with methyl groups (e.g., ), which are electron-donating and may slow transmetallation steps .

- Steric Effects : The 4-methyl group in the target compound introduces moderate steric hindrance compared to bulkier analogs like 2,6-dichloro-4-boronated pyridine (), which may impede catalyst accessibility .

Activité Biologique

3-Fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C12H17BFNO2

- Molecular Weight : 237.08 g/mol

- CAS Number : 1310383-07-3

The presence of the dioxaborolane moiety is significant as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as GSK-3β and DYRK1A. This inhibition can lead to downstream effects in cellular signaling pathways that are crucial for cell proliferation and survival .

- Antioxidant Activity : The antioxidant properties of related compounds have been confirmed through assays that demonstrate their ability to scavenge free radicals and reduce oxidative stress in cellular models .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating pro-inflammatory cytokine production in various cell types .

Case Study 1: DYRK1A Inhibition

A study focused on a series of pyridine derivatives found that compounds structurally related to this compound showed potent inhibition of DYRK1A with IC50 values in the nanomolar range. This suggests potential applications in treating conditions like Down syndrome and Alzheimer's disease .

Case Study 2: GSK-3β Inhibition

Another study investigated a compound with a similar framework that demonstrated significant GSK-3β inhibition (IC50 = 8 nM). The findings suggest that such compounds could be beneficial in managing bipolar disorder and other neurodegenerative diseases due to their role in regulating mood and cognitive functions .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | DYRK1A | 10 | Neuroprotective |

| Compound B | GSK-3β | 8 | Mood Stabilizer |

| Compound C | Antioxidant | N/A | Reduces Oxidative Stress |

| Compound D | Anti-inflammatory | N/A | Lowers Cytokine Levels |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what challenges arise during purification?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. Key steps include:

- Precursor preparation : Use halogenated pyridine derivatives (e.g., 2-bromo-3-fluoro-4-methylpyridine) as starting materials.

- Coupling conditions : Employ Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., K₂CO₃) in THF or DMF at 80–100°C under inert atmosphere .

- Purification challenges : The boronic ester is moisture-sensitive; use column chromatography (silica gel, hexane/EtOAc) under anhydrous conditions. Monitor purity via LC-MS or ¹H/¹³C NMR .

Q. How can crystallographic techniques validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Crystallization : Use slow evaporation in nonpolar solvents (e.g., hexane/CH₂Cl₂).

- Data collection : Employ synchrotron radiation or Mo/Kα sources.

- Refinement : Use SHELXL or OLEX2 for structure solution, accounting for disorder in the boronic ester group .

- Key parameters : Confirm bond lengths (B–O ≈ 1.36 Å, C–F ≈ 1.34 Å) and dihedral angles between pyridine and dioxaborolane rings .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., fluorine-induced deshielding at C-3: δ ~150 ppm in ¹³C NMR).

- ¹¹B NMR : Confirm boronic ester integrity (δ ~30 ppm for sp² boron).

- IR spectroscopy : Detect B–O stretches (1350–1310 cm⁻¹) and aromatic C–F vibrations (1220–1150 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be resolved?

- Case study : If ¹¹B NMR suggests partial hydrolysis (δ ~10 ppm for boronic acid), but SCXRD confirms intact boronic ester, investigate solvent interactions.

- Hypothesis : Residual moisture during NMR analysis causes hydrolysis.

- Validation : Repeat NMR in rigorously dried DMSO-d₆ or CDCl₃ and compare with SCXRD data .

- Statistical tools : Use R-factors (e.g., R₁ < 0.05) in crystallography to confirm structural accuracy .

Q. What strategies improve the efficiency of this compound in Suzuki-Miyaura couplings under aqueous conditions?

- Experimental design :

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dtbpf), and NiCl₂(PCy₃)₂ for turnover number (TON).

- Solvent optimization : Test mixed solvents (THF/H₂O, DMF/H₂O) to balance solubility and reactivity.

- Additives : Add phase-transfer agents (e.g., TBAB) to stabilize the boronate intermediate .

- Data analysis : Track reaction progress via GC-MS or ¹⁹F NMR (fluorine as an internal probe) .

Q. How does computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)).

- Electrophilicity : Calculate Fukui indices (f⁻) to identify reactive sites (e.g., C-2 vs. C-6 on pyridine).

- Hardness parameters : Use Parr-Pearson absolute hardness (η) to assess stability of boron intermediates .

Q. What are the thermal stability limits of this compound, and how do they impact reaction design?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀, typically 180–200°C for boronic esters).

- DSC : Monitor exothermic events (e.g., boronate ring-opening).

- Practical implications : Avoid reflux conditions above 150°C; use microwave-assisted synthesis for controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.